molecular formula C22H22N2O4 B4773531 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4773531
M. Wt: 378.4 g/mol
InChI Key: DBGJQXNYCJMNHM-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzodiazepinone class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 3,4,5-trimethoxyphenyl substituent at position 3 is a critical pharmacophore, often associated with microtubule disruption and anticancer activity in analogs like combretastatins .

Properties

IUPAC Name

9-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-20-10-14(11-21(27-2)22(20)28-3)13-8-18-15(19(25)9-13)12-23-16-6-4-5-7-17(16)24-18/h4-7,10-13,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJQXNYCJMNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions include heating the reactants in a microwave reactor at a specific temperature and time to achieve the desired product.

Chemical Reactions Analysis

3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trimethoxyphenyl group is particularly reactive and can participate in electrophilic aromatic substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It has shown promising results as an antioxidant and anxiolytic agent . The trimethoxyphenyl group contributes to its bioactivity, making it a valuable compound for drug development. Additionally, it has been investigated for its potential anti-cancer, anti-fungal, and anti-bacterial properties . The compound’s ability to inhibit various molecular targets, such as tubulin and heat shock protein 90, makes it a versatile agent in biomedical research.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their activity . For example, the compound can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anti-cancer properties. Additionally, it can bind to the benzodiazepine binding site on GABA receptors, leading to its anxiolytic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Dibenzodiazepinones

(a) 3,3-Dimethyl-10-(Trifluoroacetyl)-11-(3,4,5-Trimethoxyphenyl) Analogs
  • Structure : Contains a trifluoroacetyl group and dimethyl substituents on the diazepine ring .
  • Impact : The electron-withdrawing trifluoroacetyl group may enhance metabolic stability but reduce solubility compared to the parent compound.
  • Synthesis : Prepared via sodium hydroxide hydrolysis under microwave irradiation, similar to methods in .
(b) 3-(2-Chlorophenyl)-11-(3,4,5-Trimethoxyphenyl) Analogs
  • Structure : Features a 2-chlorophenyl group instead of hydrogen at position 3 .
  • Molecular Weight : 490.99 g/mol, higher than the parent compound (estimated ~400 g/mol).
(c) 3-(5-Methyl-2-Furyl) Analogs
  • Structure : Replaces the trimethoxyphenyl group with a 5-methylfuran substituent .
  • Properties :
    • Molecular Weight : 292.33 g/mol.
    • Density : 1.32 g/cm³; Boiling Point : 462.6°C .

Heterocyclic Derivatives with 3,4,5-Trimethoxyphenyl Groups

(a) Pyrazoline Derivatives
  • Example : 3-(4-Nitrophenyl)-5-(3,4,5-Trimethoxyphenyl)-4,5-Dihydro-1H-Pyrazole .
  • Activity: Pyrazolines are known for anticancer and anti-inflammatory effects.
(b) Triazole Derivatives
  • Example : N-[(E)-2-Chlorobenzylidene]-3-(4-Methylbenzylsulfanyl)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol .
  • Structure : Combines triazole and sulfanyl groups, offering diverse hydrogen-bonding interactions.
  • Crystal Packing : Stabilized by C–H⋯N/S interactions, suggesting solid-state stability .

Combretastatin Analogs

  • Key Feature : 3,4,5-Trimethoxyphenyl groups are critical for tubulin polymerization inhibition .
  • Comparison : Unlike combretastatins (e.g., sodium phosphate prodrugs ), the target compound lacks a stilbene core but shares the trimethoxyphenyl motif, hinting at possible microtubule-targeting activity.

Data Table: Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₂₄H₂₄N₂O₄ ~400 (estimated) 3,4,5-Trimethoxyphenyl N/A
3-(2-Chlorophenyl)-11-(3,4,5-Trimethoxyphenyl) Analog C₂₈H₂₇ClN₂O₄ 490.99 2-Chlorophenyl High lipophilicity
3-(5-Methyl-2-Furyl) Analog C₁₈H₁₆N₂O₂ 292.33 5-Methylfuran Density: 1.32 g/cm³; BP: 462.6°C
3,3-Dimethyl-10-(Trifluoroacetyl)-11-(3,4,5-Trimethoxyphenyl) Analog C₂₈H₂₅F₃N₂O₅ 538.51 Trifluoroacetyl, Dimethyl Enhanced metabolic stability
Combretastatin A-4 Sodium Phosphate Prodrug C₁₈H₁₉O₈PNa₂ 440.28 Phosphate ester Water-soluble prodrug

Biological Activity

The compound 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family and is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N2O3C_{20}H_{23}N_2O_3, with a molecular weight of approximately 374.861 g/mol. The structure features a dibenzo-diazepine core with a trimethoxyphenyl substituent that contributes to its biological effects.

Biological Activity Overview

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibit significant biological activities including:

  • Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by targeting microtubules and inducing apoptosis.
  • Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Properties : Certain analogs may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.

Antiproliferative Activity

A significant study highlighted the antiproliferative activity of compounds containing the 3,4,5-trimethoxyphenyl fragment. One derivative exhibited an IC50 value of 0.45 μM against MGC-803 gastric cancer cells by inducing G2/M phase arrest and promoting apoptosis. This compound also acted as a tubulin polymerization inhibitor at the colchicine site with an IC50 of 3.35 μM .

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4dMGC-8030.45Induction of G2/M arrest and apoptosis
4dMGC-8033.35Tubulin polymerization inhibition

Antibacterial Activity

Another area of interest is the antibacterial properties of related compounds. In vitro studies have shown that certain derivatives exhibit activity against bacteria such as E. coli and Staphylococcus aureus. For instance:

Table 2: Antibacterial Activity of Selected Derivatives

CompoundBacteriaZone of Inhibition (mm)
IVdE. coli15
IVcStaphylococcus aureus20

These results indicate a promising potential for these compounds in treating bacterial infections.

Neuroprotective Effects

Research has also suggested that some derivatives may possess neuroprotective properties. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of a specific derivative revealed that it not only inhibited cell growth but also altered mitochondrial membrane potential, indicating its role in apoptotic pathways.
  • Antibacterial Study : A series of synthesized compounds were tested against multiple bacterial strains using the agar diffusion method. The results demonstrated varying degrees of antibacterial activity, suggesting structure-activity relationships that could guide future drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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